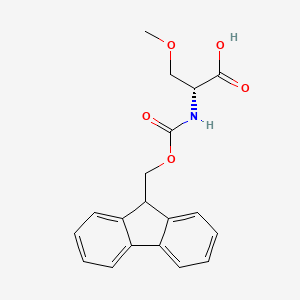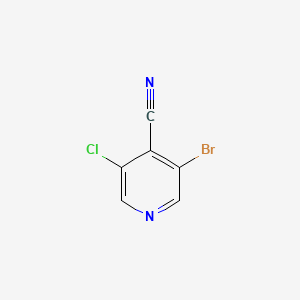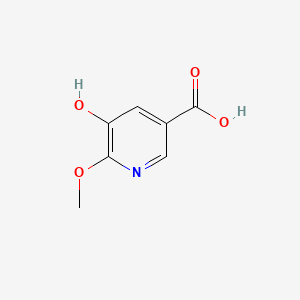
Fmoc-O-メチル-D-Ser
概要
説明
Fmoc-O-methyl-D-Ser: is a derivative of the amino acid serine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is particularly advantageous as it can be removed using a base, typically piperidine, without affecting other protecting groups that may be present.
科学的研究の応用
Chemistry: Fmoc-O-methyl-D-Ser is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it a valuable tool in the construction of complex peptide sequences.
Biology: In biological research, Fmoc-O-methyl-D-Ser is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine: In medicinal chemistry, Fmoc-O-methyl-D-Ser is used in the development of peptide-based therapeutics. Its incorporation into peptide drugs can enhance stability and bioavailability.
Industry: In the pharmaceutical industry, Fmoc-O-methyl-D-Ser is used in the large-scale synthesis of peptide drugs and diagnostic agents. It is also used in the production of peptide-based materials for various applications.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of Fmoc-O-methyl-D-Ser, also known as 9-Fluorenylmethoxycarbonyl-O-methyl-D-Serine, is the amino group of an amino acid during peptide synthesis . The role of this compound is to protect the amino group during the synthesis process, preventing it from reacting with other groups and allowing for the controlled formation of peptide bonds .
Mode of Action
Fmoc-O-methyl-D-Serine operates by attaching to the amino group of an amino acid, forming a carbamate . This attachment is facilitated by the reaction of the amino group with fluorenylmethyloxycarbonyl chloride . The 9-Fluorenylmethoxycarbonyl group is base-labile, meaning it can be removed by a base . This allows for the controlled removal of the protecting group when desired, such as after the formation of a peptide bond .
Biochemical Pathways
The use of Fmoc-O-methyl-D-Serine is integral to the process of solid-phase peptide synthesis (SPPS) . In this process, the amino acid is attached to a solid support, and the Fmoc group is used to protect the amino group during the formation of peptide bonds . Once the peptide bond is formed, the Fmoc group can be removed, allowing for the next amino acid to be added . This process is repeated until the desired peptide sequence is achieved .
Pharmacokinetics
It’s worth noting that the fmoc group is readily removed by base, particularly secondary amines . This property is crucial for its role in peptide synthesis, as it allows for the controlled removal of the protecting group.
Result of Action
The result of the action of Fmoc-O-methyl-D-Serine is the successful synthesis of peptides with the desired sequence . By protecting the amino group during peptide bond formation, this compound allows for the controlled assembly of amino acids into peptides . After the peptide bond is formed, the Fmoc group can be removed, allowing for the next amino acid to be added .
Action Environment
The action of Fmoc-O-methyl-D-Serine is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed by a base . Therefore, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction of the amino group with fluorenylmethyloxycarbonyl chloride to form the Fmoc-protected amino acid is typically carried out in an organic solvent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-methyl-D-Ser typically involves the protection of the amino group of D-serine with the Fmoc group, followed by methylation of the hydroxyl group. The Fmoc group can be introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The hydroxyl group is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of Fmoc-O-methyl-D-Ser follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino group.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, particularly when activated by methylation.
Coupling Reactions: Fmoc-O-methyl-D-Ser can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Methylation: Methyl iodide and potassium carbonate in an aprotic solvent like acetone.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used for peptide coupling.
Major Products:
Deprotection: Free amino group of D-serine.
Methylation: Methylated hydroxyl group.
Coupling: Peptide chains with Fmoc-O-methyl-D-Ser incorporated.
類似化合物との比較
Fmoc-D-Ser: Similar to Fmoc-O-methyl-D-Ser but without the methylation of the hydroxyl group.
Fmoc-L-Ser: The L-isomer of Fmoc-D-Ser, used in the synthesis of peptides with L-amino acids.
Boc-O-methyl-D-Ser: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Uniqueness: Fmoc-O-methyl-D-Ser is unique due to the combination of the Fmoc protecting group and the methylated hydroxyl group. This combination provides enhanced stability and specific reactivity, making it particularly useful in the synthesis of peptides with unique properties and functions.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAFELGMGZCHL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208514 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279032-69-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B567128.png)
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)






![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)

